molecular formula C13H15NO4 B12604830 2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- CAS No. 646509-02-6

2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-

Cat. No.: B12604830
CAS No.: 646509-02-6
M. Wt: 249.26 g/mol
InChI Key: ZTFHOBZHPKDEJI-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- is an organic compound with a complex structure that includes a butenoic acid backbone and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways. Specific molecular targets may include enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- is unique due to its specific structure, which includes a methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, commonly referred to as 4-(4-methoxyphenyl)-4-oxo-2-butenoic acid , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10O4
  • Molecular Weight : 206.195 g/mol
  • CAS Number : 5711-41-1
  • Melting Point : 132-136 °C
  • Boiling Point : 389.3 °C at 760 mmHg
  • Density : 1.24 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular processes.

Anticancer Properties

Research indicates that compounds similar to 2-butenoic acid exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)6.0
HT29 (Colon)14.0
MDA-MB-231 (Breast)8.15
PC-3 (Prostate)10.0

The mechanisms by which 2-butenoic acid exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells, which is crucial for eliminating malignant cells.
  • Inhibition of Oncogenic Pathways : It may inhibit key signaling pathways involved in tumor growth and survival, such as the AP-1 transcription factor pathway.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, particularly in the G1/S transition, affecting cellular proliferation rates.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • Study on HeLa Cells : A study demonstrated that treatment with 2-butenoic acid resulted in a significant decrease in cell viability, with an IC50 value of approximately 6 µM. The study also noted morphological changes indicative of apoptosis.
  • In Vivo Models : Animal studies have shown that administration of this compound can lead to reduced tumor size in xenograft models, suggesting its potential as a therapeutic agent.

Properties

CAS No.

646509-02-6

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-18-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

ZTFHOBZHPKDEJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC(=O)O

Origin of Product

United States

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